molecular formula C10H12N2O B14449783 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine CAS No. 75343-73-6

3-Methyl-5-phenyl-1,3-oxazolidin-2-imine

Cat. No.: B14449783
CAS No.: 75343-73-6
M. Wt: 176.21 g/mol
InChI Key: PINRUEQFGKWBTO-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,3-oxazolidin-2-imine is a heterocyclic organic compound featuring a five-membered oxazolidine ring with an imine group at position 2, a methyl substituent at position 3, and a phenyl group at position 4. This structure places it within the broader class of 1,3-oxazolidin-2-imine derivatives, which are notable for their biological activity, particularly as inhibitors of enzymes like nitric oxide synthase (NOS) .

The compound’s stereochemistry and substituent arrangement are critical to its reactivity and binding affinity. For instance, the methyl group at position 3 may influence steric hindrance, while the phenyl group at position 5 could enhance lipophilicity and aromatic interactions in biological targets. Synthesis of such derivatives typically involves cyclization reactions of thioureas or amidines, as seen in related oxazolidin-imine compounds .

Properties

CAS No.

75343-73-6

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-methyl-5-phenyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C10H12N2O/c1-12-7-9(13-10(12)11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3

InChI Key

PINRUEQFGKWBTO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine typically involves the reaction of appropriate amines with aldehydes or ketones, followed by cyclization. One common method is the reaction of phenyl isocyanate with 3-methyl-1,2-ethanediamine under controlled conditions to form the desired oxazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Core Structure Differences

  • Oxazolidin-imine vs. Oxadiazole/Oxadiazinan-imine: The 1,3-oxazolidin-2-imine core (as in the target compound) differs from oxadiazole or oxadiazinan-imine derivatives (e.g., ) by the presence of an oxygen atom in the ring and the imine group’s position. These differences impact electronic properties and binding modes.

Substituent Effects

  • Position 3 (Methyl Group): The 3-methyl group in the target compound may reduce conformational flexibility compared to RO5256390, which has a bulky phenylbutyl group at position 3. This could affect binding pocket accessibility in enzyme targets like NOS .
  • Position 5 (Phenyl Group): The phenyl substituent in the target compound contrasts with the methoxyphenoxy group in 5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine .

Physicochemical Properties

  • Molecular Weight and Polarity : RO5256390 (C₁₃H₁₈N₂O, MW 218.3 g/mol) is heavier than the target compound (estimated MW ~191 g/mol), primarily due to the phenylbutyl substituent. The target’s lower molecular weight may improve solubility but reduce binding affinity compared to bulkier analogs.

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